molecular formula C20H24OS B15160948 3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one CAS No. 706816-62-8

3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one

Cat. No.: B15160948
CAS No.: 706816-62-8
M. Wt: 312.5 g/mol
InChI Key: WTPOPFJIIFCZAD-UHFFFAOYSA-N
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Description

3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one is a synthetic chemical reagent of interest in advanced neuroscience and medicinal chemistry research. This compound is structurally characterized by a propan-1-one backbone substituted with a butylsulfanyl group at the 3-position, a 4-methylphenyl (p-tolyl) group, and a phenyl ring. The incorporation of a sulfur-based thioether functional group is a key structural feature that may influence the compound's lipophilicity and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. Preliminary research interest in this chemical class is driven by its structural analogy to pyrovalerone and other aminoketones, which are known to act as potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET) . These transporters are critical regulators of monoaminergic neurotransmission, and their modulation has profound effects on neurological function and behavior . Consequently, this compound is suited for in vitro pharmacological screening to investigate its potential interactions with monoamine transporters and receptors. Furthermore, the presence of the butylsulfanyl moiety presents an opportunity to explore novel chemical space compared to traditional nitrogen-containing substituents, potentially leading to new selectivity profiles. Beyond neuroscience, the α,β-unsaturated ketone (chalcone) core structure, modified with a sulfur-containing chain, is a pharmacophore present in compounds investigated for their antimicrobial properties. For instance, related imidazole-containing chalcones have demonstrated significant efficacy against fungal pathogens such as Aspergillus fumigatus . Researchers may therefore evaluate 3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one as a precursor or lead molecule in developing novel antifungal agents, particularly for the study of pulmonary aspergillosis . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

706816-62-8

Molecular Formula

C20H24OS

Molecular Weight

312.5 g/mol

IUPAC Name

3-butylsulfanyl-1-(4-methylphenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C20H24OS/c1-3-4-14-22-20(18-8-6-5-7-9-18)15-19(21)17-12-10-16(2)11-13-17/h5-13,20H,3-4,14-15H2,1-2H3

InChI Key

WTPOPFJIIFCZAD-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(CC(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one typically involves the following steps:

    Formation of the Butylsulfanyl Group: This can be achieved by reacting butylthiol with an appropriate halide under basic conditions.

    Attachment of the 4-Methylphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction, where 4-methylbenzene is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Phenylpropanone Backbone: This can be synthesized through a Claisen condensation reaction involving acetophenone and an appropriate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The butylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Impact

A structurally related compound, 3-(4-Biphenyl-1-yl)-3-hydroxy-1-phenyl-prop-2-en-1-one (), shares a propanone backbone but differs in substituents. Key distinctions include:

  • Hydroxy group vs. butylsulfanyl: The hydroxy group in the analog enables strong hydrogen bonding (O–H∙∙∙O), significantly affecting crystallization and thermal stability. In contrast, the butylsulfanyl group in the target compound lacks strong hydrogen bond donor capacity, relying instead on weaker interactions.
  • Biphenyl vs.

Physical and Chemical Properties

The table below summarizes theoretical and experimental data for the compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Hydrogen Bonding Melting Point Solubility
3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one C₂₀H₂₂OS 310.45 Ketone, butylsulfanyl, aromatic Weak (S acceptor) Not reported Low-polarity solvents
3-(4-Biphenyl-1-yl)-3-hydroxy-1-phenyl-prop-2-en-1-one C₂₁H₁₆O₂ 316.35 Ketone, hydroxy, biphenyl Strong (O–H donor and acceptor) 180–182°C Polar aprotic solvents

Key Research Findings

  • Hydrogen Bonding vs. Sulfur Interactions : The hydroxy analog forms robust hydrogen-bonded networks, leading to higher melting points and crystalline stability, as described by Bernstein et al.’s graph-set analysis . In contrast, the butylsulfanyl derivative likely exhibits lower melting points and altered solubility due to reduced polar interactions.
  • Crystallographic Insights : Software suites like SHELXL and WinGX enable precise determination of bond lengths and angles. For example, the analog’s structure () was resolved using similar tools, revealing planar biphenyl systems and hydrogen-bonded dimers .

Implications of Substituent Variations

  • Reactivity : The butylsulfanyl group may increase nucleophilicity at the sulfur atom, offering sites for further derivatization, whereas the hydroxy group in the analog is prone to oxidation or esterification.
  • Material Design : Compounds with hydroxy groups are preferable for applications requiring thermal stability (e.g., pharmaceuticals), while sulfur-containing analogs might excel in hydrophobic matrices (e.g., polymer additives).

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